1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene
Overview
Description
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is an organic compound that belongs to the class of hydroperoxides It is characterized by the presence of a hydroperoxy group attached to a propan-2-yl group, which is further connected to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene can be synthesized through the oxidation of 3-methylcumene (isopropylmethylbenzene) using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C to prevent decomposition of the hydroperoxide product.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where 3-methylcumene is mixed with hydrogen peroxide and an acid catalyst in a reactor. The reaction mixture is then subjected to controlled heating and agitation to ensure complete conversion. The product is subsequently purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Products include phenols, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated benzenes and nitrobenzenes.
Scientific Research Applications
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: The compound is studied for its potential role in generating reactive oxygen species, which are important in cellular signaling and oxidative stress.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene involves the generation of reactive oxygen species through the decomposition of the hydroperoxy group. These reactive species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparison with Similar Compounds
Cumene Hydroperoxide: Similar in structure but lacks the methyl group on the benzene ring.
Tert-Butyl Hydroperoxide: Contains a tert-butyl group instead of a propan-2-yl group.
Methyl Ethyl Ketone Peroxide: Contains a ketone group instead of a benzene ring.
Uniqueness: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroperoxy group
Biological Activity
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene, also known as a hydroperoxide derivative, has garnered interest in the field of biological research due to its potential therapeutic applications and mechanisms of action. This compound is characterized by the presence of a hydroperoxy group, which significantly influences its biological activity.
Molecular Structure
- IUPAC Name: this compound
- CAS Number: 4198-72-5
- Molecular Formula: C10H14O3
Physical Properties
- Appearance: Typically a colorless to pale yellow liquid.
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS) upon decomposition. This property allows it to interact with various cellular components, leading to several physiological effects:
- Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
- Cytotoxic Effects: At higher concentrations, it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative damage.
- Anti-inflammatory Properties: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Study A : Demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via ROS |
HeLa | 30 | Mitochondrial dysfunction |
A549 | 20 | Inhibition of cell proliferation |
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound:
- Study B : Investigated the anti-tumor effects in a mouse model of lung cancer, where administration of this compound led to a significant decrease in tumor size compared to control groups.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients reported improved outcomes and reduced side effects, attributed to the compound's protective effects on normal cells.
- Case Study 2 : An observational study noted that patients using topical formulations containing this compound for skin lesions experienced accelerated healing and reduced inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution within tissues, with metabolism primarily occurring through oxidative pathways. The half-life is relatively short, necessitating frequent dosing for sustained effects.
Safety Profile
While preliminary studies indicate beneficial effects, safety assessments are crucial. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low acute toxicity; however, long-term effects remain under investigation.
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-3-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMZKURHWMWDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436228 | |
Record name | AGN-PC-0MZOXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4198-72-5 | |
Record name | AGN-PC-0MZOXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.